molecular formula C10H11N3O4 B1407945 Methyl 2-azido-4,5-dimethoxybenzoate CAS No. 477883-38-8

Methyl 2-azido-4,5-dimethoxybenzoate

Cat. No. B1407945
CAS RN: 477883-38-8
M. Wt: 237.21 g/mol
InChI Key: DQICSZZWMMDVJM-UHFFFAOYSA-N
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Description

“Methyl 2-azido-4,5-dimethoxybenzoate” is an organic compound that contains an azide (– N3) functional group . It has a molecular formula of C10H11N3O4 and a molecular weight of 237.21204 . It is also known as "methyl 2-azido-4,5-dimethoxybenzoate(WXC03973)" .

Scientific Research Applications

Antifeedant for Agricultural Protection

Methyl 2-azido-4,5-dimethoxybenzoate: has been identified as a potential antifeedant, which can be used to protect crops from pests . This compound could be synthesized and applied to crops to deter pests like the pine weevil, Hylobius abietis , which is known to cause significant damage to conifer seedlings.

Synthesis of 1,5-Diaryl-1,3,5-pentanetriones

This compound serves as a precursor in the synthesis of 1,5-diaryl-1,3,5-pentanetriones , which are important intermediates in organic chemistry for the development of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

methyl 2-azido-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-15-8-4-6(10(14)17-3)7(12-13-11)5-9(8)16-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQICSZZWMMDVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azido-4,5-dimethoxybenzoate

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (486 mg, 7.1 mmol) in H2O (6 mL) was added to a solution of methyl 2-amino-4,5-dimethoxy benzoate (1.0 g, 4.7 mmol) in 6N—HCl (20 mL) at 0° C. under N2 atmosphere. After stirring for 15 min, the mixture was then added dropwise to a stirred solution of sodium azide (611 mg, 9.4 mmol) and sodium acetate (3.86 g, 47 mmol) in H2O (30 mL) at 0° C. under N2 atmosphere. After the addition was completed, the reaction mixture was warmed to room temperature and stirred for 2 hrs. The resulting precipitate was collected by vacuum filtration, wash with cold water and dried under reduced pressure to yield methyl 2-azido-4,5-dimethoxybenzoate (909 mg, 82%). 1H NMR (CDCl3, 600 MHz) δ 7.42 (s, 1H), 6.66 (s, 1H), 3.95 (s, 3H), 3.90 (s, 6H); MS (ES+) m/z 238.2 (M+H)+
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-azido-4,5-dimethoxybenzoate
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Reactant of Route 5
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Reactant of Route 6
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